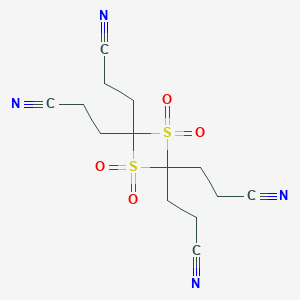
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide, also known as PHCY, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. PHCY has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity.
Mécanisme D'action
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide selectively inhibits the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide enhances insulin signaling, leading to improved glucose uptake and metabolism in insulin-sensitive tissues such as muscle, liver, and adipose tissue.
Biochemical and Physiological Effects:
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide has been shown to improve insulin sensitivity and glucose tolerance in obese mice and rats. It also has potential applications in cancer research, as PTP1B has been implicated in the regulation of cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide in lab experiments is its potency and selectivity as a PTP1B inhibitor. However, one limitation is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.
Orientations Futures
1. Development of more potent and selective PTP1B inhibitors based on the structure of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide.
2. Investigation of the potential therapeutic applications of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide in the treatment of cancer.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide for in vivo studies.
4. Investigation of the potential off-target effects of 2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide on other protein tyrosine phosphatases and signaling pathways.
Méthodes De Synthèse
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide can be synthesized by the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid, followed by the reaction with iodine in the presence of potassium hydroxide. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-iodo-N'-(4-phenylcyclohexylidene)benzohydrazide has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in obese mice and rats. It also has potential applications in cancer research, as PTP1B has been implicated in the regulation of cancer cell growth and survival.
Propriétés
IUPAC Name |
2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O/c20-18-9-5-4-8-17(18)19(23)22-21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQNYRNCIKLZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=CC=C2I)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)
![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


